molecular formula C14H19NO6 B13841577 2-(4-Methoxybenzylidene)imino-2-deoxy-D-glucopyranose

2-(4-Methoxybenzylidene)imino-2-deoxy-D-glucopyranose

Cat. No.: B13841577
M. Wt: 297.30 g/mol
InChI Key: NMMULIPYJSFGRK-GNMOMJPPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzylidene)imino-2-deoxy-D-glucopyranose typically involves the condensation of 4-methoxybenzaldehyde with 2-amino-2-deoxy-D-glucose. The reaction is carried out in the presence of an acid catalyst under reflux conditions . The product is then purified through recrystallization from a suitable solvent such as methanol or chloroform .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzylidene)imino-2-deoxy-D-glucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methoxybenzylidene)imino-2-deoxy-D-glucopyranose has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzylidene)imino-2-deoxy-D-glucopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can inhibit or activate these enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxybenzylidene)imino-2-deoxy-D-glucopyranose is unique due to its specific structural features, such as the presence of a methoxybenzylidene group and its imino linkage to the glucopyranose ring. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C14H19NO6

Molecular Weight

297.30 g/mol

IUPAC Name

(3R,4R,5S,6R)-6-(hydroxymethyl)-3-[(4-methoxyphenyl)methylideneamino]oxane-2,4,5-triol

InChI

InChI=1S/C14H19NO6/c1-20-9-4-2-8(3-5-9)6-15-11-13(18)12(17)10(7-16)21-14(11)19/h2-6,10-14,16-19H,7H2,1H3/t10-,11-,12-,13-,14?/m1/s1

InChI Key

NMMULIPYJSFGRK-GNMOMJPPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C=N[C@@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O

Canonical SMILES

COC1=CC=C(C=C1)C=NC2C(C(C(OC2O)CO)O)O

Origin of Product

United States

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